molecular formula C17H16N4O3 B11327179 4-(1H-tetrazol-1-yl)phenyl (2,3-dimethylphenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (2,3-dimethylphenoxy)acetate

Cat. No.: B11327179
M. Wt: 324.33 g/mol
InChI Key: GRSCZZGPRHWFKM-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE is a compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives such as:

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE is unique due to its specific combination of a tetrazole ring and a phenoxyacetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C17H16N4O3/c1-12-4-3-5-16(13(12)2)23-10-17(22)24-15-8-6-14(7-9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3

InChI Key

GRSCZZGPRHWFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

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